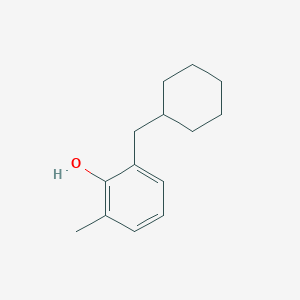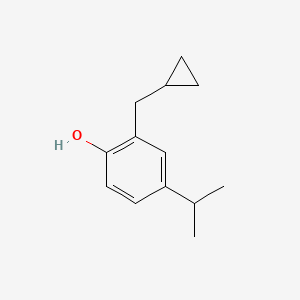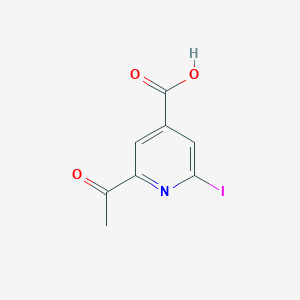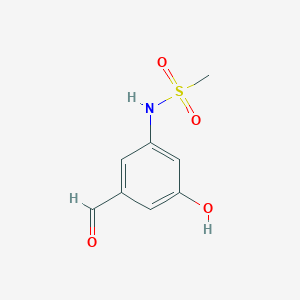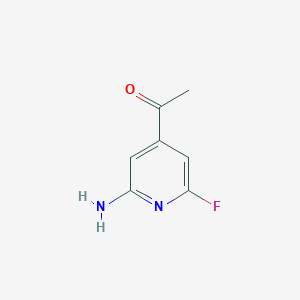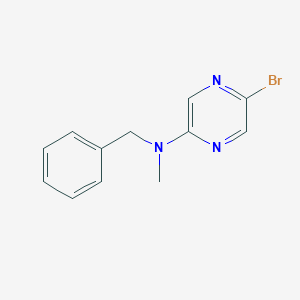
N-Benzyl-5-bromo-N-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-bromo-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C12H12BrN3 and a molecular weight of 278.152 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-N-methylpyrazin-2-amine typically involves the reaction of pyrazin-2-amine with benzyl bromide and methyl iodide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium as a catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled environments .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-bromo-N-methylpyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Benzyl-5-bromo-N-methylpyrazin-2-one, while reduction may yield this compound .
Scientific Research Applications
N-Benzyl-5-bromo-N-methylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-bromo-N-methylpyridin-2-amine: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide: This compound contains a benzenesulfonamide group instead of a pyrazine ring.
Uniqueness
N-Benzyl-5-bromo-N-methylpyrazin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrazine ring system is known for its stability and versatility in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)12-8-14-11(13)7-15-12/h2-8H,9H2,1H3 |
InChI Key |
CDIWFVISMRVOJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


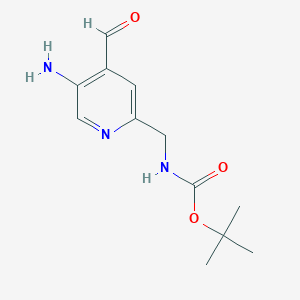

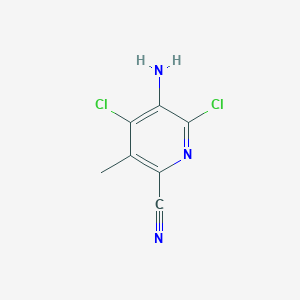
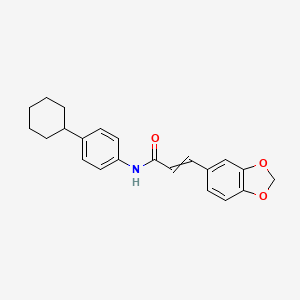
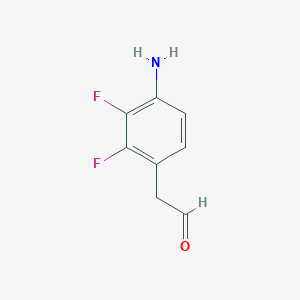
![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
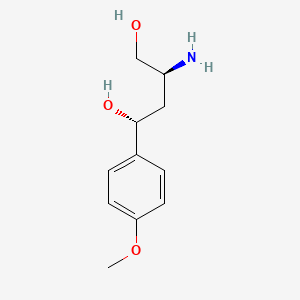
![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)
